molecular formula C17H16N4O4S B7060000 3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide

3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide

Cat. No.: B7060000
M. Wt: 372.4 g/mol
InChI Key: BKSSCOIZDJADMU-UHFFFAOYSA-N
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Description

3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide is a complex organic compound that features a benzamide core linked to a benzothiazole moiety through a propyl chain

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzamide ring can undergo oxidation to form a ketone.

    Reduction: The nitro group on the benzothiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of 3-keto-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide.

    Reduction: Formation of 3-hydroxy-N-[3-[(6-amino-1,3-benzothiazol-2-yl)amino]propyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound’s benzothiazole moiety is of particular interest due to its known biological activities. It can be used in the design of new drugs targeting specific enzymes or receptors .

Medicine

Medicinally, derivatives of this compound could be explored for their potential anti-cancer, anti-inflammatory, or antimicrobial properties. The nitro group and benzothiazole ring are common motifs in many pharmacologically active compounds .

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzothiazole ring which is known for its fluorescence and electron-transporting capabilities .

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the benzothiazole ring could intercalate with DNA or interact with proteins .

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-N-[3-[(6-amino-1,3-benzothiazol-2-yl)amino]propyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    3-hydroxy-N-[3-[(6-chloro-1,3-benzothiazol-2-yl)amino]propyl]benzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide makes it unique compared to its analogs. The nitro group can participate in a variety of redox reactions, potentially leading to different biological activities and chemical reactivities .

Properties

IUPAC Name

3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-13-4-1-3-11(9-13)16(23)18-7-2-8-19-17-20-14-6-5-12(21(24)25)10-15(14)26-17/h1,3-6,9-10,22H,2,7-8H2,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSSCOIZDJADMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCCCNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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